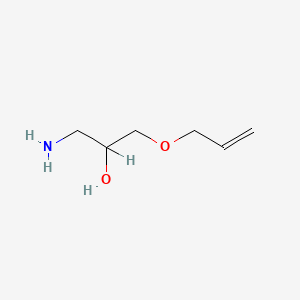

1-(Allyloxy)-3-aminopropan-2-ol

Description

1-(Allyloxy)-3-aminopropan-2-ol is a secondary alcohol featuring an allyloxy group (-O-CH₂-CH=CH₂) at the 1-position and an amino group (-NH₂) at the 3-position of the propan-2-ol backbone. Its molecular formula is C₆H₁₃NO₂, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of β-blockers and hydrogels. Key spectral characteristics include ¹H NMR signals at δ = 5.20 ppm (H-1) and 5.85 ppm (H-2) for the allyloxy protons, with a 2:1 integration ratio for CH₂= and CH= groups .

Properties

CAS No. |

6967-44-8 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

1-amino-3-prop-2-enoxypropan-2-ol |

InChI |

InChI=1S/C6H13NO2/c1-2-3-9-5-6(8)4-7/h2,6,8H,1,3-5,7H2 |

InChI Key |

CBTJEAMLAOXIEA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC(CN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Propanol Backbone

Key Observations :

- Allyl vs. Aryloxy Groups: Allyloxy derivatives (e.g., this compound) exhibit lower hydrophobicity compared to aryloxy-substituted analogues (e.g., 1,3-bis(aryloxy)propan-2-ol), impacting solubility and biological activity .

- Pharmacological Activity: Introduction of isopropylamino (Oxprenolol) or methoxyphenoxy groups () enhances adrenoceptor binding affinity, whereas allyloxy groups are more common in polymer chemistry .

Key Observations :

- Epoxide Reactivity: Allyloxy-propanol derivatives are often synthesized via epoxide intermediates, with yields influenced by steric and electronic effects of substituents (e.g., 28.3% for phenylsulfonyl vs. >70% for ketone derivatives) .

- Scalability : Aryloxy derivatives (e.g., 1,3-bis(aryloxy)propan-2-ol) are synthesized in high yields under mild conditions, favoring industrial applications .

Key Observations :

- Adrenolytic Activity: Oxprenolol’s isopropylamino group and o-allyloxyphenoxy substituent are critical for β-blockade, while methoxyindolyloxy derivatives () show α-adrenoceptor effects .

- Antiparasitic Potential: 1,3-Bis(aryloxy)propan-2-ol derivatives demonstrate antileishmanial activity, suggesting that bulky aryl groups enhance efficacy against parasites .

Physicochemical and Spectroscopic Comparisons

- ¹H NMR Shifts: Allyloxy protons: 5.20–5.85 ppm (consistent across analogues) . Amino protons: Typically broad signals at δ = 1.5–3.0 ppm, varying with substitution .

- Melting Points :

- Sulfonyl derivatives (e.g., 1-(allyloxy)-3-(phenylsulfonyl)propan-2-one) are oils, while aryloxy analogues (e.g., 1,3-bis(aryloxy)propan-2-ol) are solids due to increased crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.